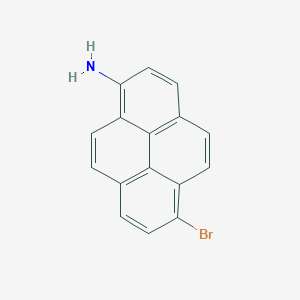

6-Bromopyren-1-amine

Vue d'ensemble

Description

6-Bromopyren-1-amine is a derivative of pyrene, a renowned aromatic hydrocarbon . Pyrene and its derivatives, including bromopyrenes, are significant in synthetic chemistry, materials science, and environmental studies . Bromo-substituted precursors like 6-Bromopyren-1-amine serve as vital intermediates in synthetic routes .

Synthesis Analysis

The synthesis of bromopyrene derivatives involves the strategic functionalisation of pyrene at non-K region and nodal positions . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties, posing challenges in synthesis and purification . Despite the wealth of literature, contradictions and complexities persist in synthesising suitably substituted bromopyrenes due to the unpredictable nature of substitution reactions .Molecular Structure Analysis

Understanding the distinct electronic structure of pyrene is pivotal, dictating the preferential electrophilic aromatic substitution reactions at specific positions . The unique electronic structure of pyrene predominantly directs electrophilic aromatic substitution reactions towards the 1-, 3-, 6-, and 8-positions .Applications De Recherche Scientifique

Synthesis and Metal-Binding Properties

The synthesis of sterically demanding iminopyridine ligands, which includes the utilization of 6-bromopyridine-2-carbaldehyde, is a notable application in the realm of scientific research. These ligands show significant potential in metal-binding properties and have been synthesized through a two-step process involving condensation and Kumada-type coupling. This method has been used to create dichlorido complexes with ligands starting from various metal chlorides, demonstrating the versatility and utility of 6-bromopyridine derivatives in metal coordination chemistry (Irrgang et al., 2007).

Luminescent Properties in Lanthanide Coordination Chemistry

6-Bromopyridine derivatives are utilized in the synthesis of amino-bridged bipyridine ligands for lanthanide coordination chemistry. The synthesis involves a pivotal 6-bromo-6'-bromomethyl-2,2'-bipyridine building block, starting from primary amines. The resulting europium complexes exhibit interesting luminescent properties in water at biological pH values, indicating potential applications in bioimaging and sensing (Mameri et al., 2003).

Bromination and Aryl-Functionalization of Pyrene Derivatives

In another study, the bromination mechanism of 2-tert-butylpyrene was investigated, which leads to the formation of various bromopyrene derivatives. These derivatives, obtained via reactions with phenylboronic acid, resulted in a series of aryl-functionalized pyrene compounds. The structural and photophysical properties of these compounds were thoroughly characterized, suggesting their potential in material science and organic electronics (Feng et al., 2015).

Development of Iminopyridine Ligands and Ethylene Polymerization

The development of iminopyridine ligands, starting from 6-bromopyridine-2-carbaldehyde and subsequent reactions, leads to ligands used in the synthesis of various metal complexes. These complexes have been applied in ethylene polymerization and oligomerization, exhibiting high selectivity and efficiency. This application highlights the significance of 6-bromopyridine derivatives in catalysis and polymer science (Irrgang et al., 2007).

Synthesis of Aminated Polysaccharides

In the field of biomaterials, 6-bromopyridine derivatives are employed in the synthesis of aminated polysaccharides. This involves the selective modification of polysaccharide hydroxyl groups while preserving amino groups, leading to O-acylated, aminated polysaccharides with high selectivity. Such materials have potential applications in biomedicine due to their targeted properties like solubility and miscibility (Fox & Edgar, 2012).

Synthesis of Muscarinic Receptor Antagonists

6-Bromopyridine derivatives have also been employed in the synthesis of muscarinic receptor antagonists. These compounds are synthesized via a series of steps, including Michael reaction, selective deoxyfluorination, and aromatic metal-halogen exchange reaction. Such synthesis pathways demonstrate the utility of 6-bromopyridine derivatives in pharmaceutical chemistry (Mase et al., 2001).

Orientations Futures

Propriétés

IUPAC Name |

6-bromopyren-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN/c17-13-7-3-9-2-6-12-14(18)8-4-10-1-5-11(13)15(9)16(10)12/h1-8H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFHNMZDIRCTJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679425 | |

| Record name | 6-Bromopyren-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromopyren-1-amine | |

CAS RN |

42882-08-6 | |

| Record name | 6-Bromopyren-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Ethyl-2-[2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B1504687.png)

![2-[({[(Butan-2-ylidene)amino]oxy}carbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B1504693.png)

![5-[3-(Methoxycarbonyl)pyridin-2-yl]furan-2-carboxylic acid](/img/structure/B1504697.png)

![[Cyclohexane-1,2-diylidenedi(prop-1-yl-1-ylidene)]bis(diphenylphosphane)](/img/structure/B1504699.png)